methyl 1-{[(4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
METHYL 1-[({4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including pyrazole, triazole, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[({4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various aldehydes, amines, and sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[({4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The pyrazole and triazole rings can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles such as amines and thiols for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
Scientific Research Applications
METHYL 1-[({4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 1-[({4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and other functional groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- 1-Methyl-1H-pyrazole
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
METHYL 1-[({4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H15N9O5S |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
methyl 1-[[4-[(E)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H15N9O5S/c1-30-16(27)15-4-5-23(22-15)11-32-17-21-18-10-25(17)20-7-13-2-3-14(31-13)9-24-8-12(6-19-24)26(28)29/h2-8,10H,9,11H2,1H3/b20-7+ |
InChI Key |
QXAUMWJYVWYRGD-IFRROFPPSA-N |
Isomeric SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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